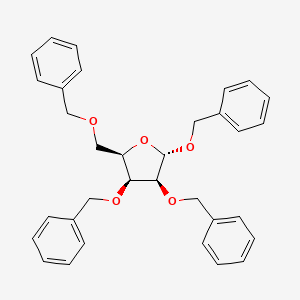

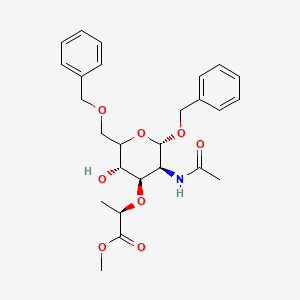

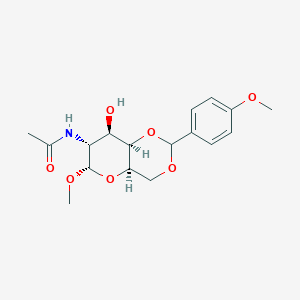

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector . It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics .

Synthesis Analysis

The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate . The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride .

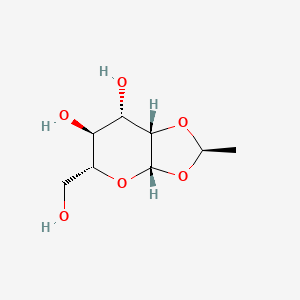

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O6 . It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da .

Chemical Reactions Analysis

The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride . This order is a correction of that previously reported .

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm3 . Its boiling point is 656.857ºC at 760 mmHg . The compound has a flash point of 247.964ºC .

科学的研究の応用

Glycosylation Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside: is primarily used in glycosylation reactions, which are crucial for synthesizing complex carbohydrates . This process involves the attachment of a sugar molecule to another molecule, which can be another sugar, a protein, or a lipid. The compound serves as a glycosyl donor in the formation of glycosidic bonds, enabling the synthesis of diverse glycoconjugates.

Synthesis of Pharmaceutical Intermediates

The compound is an important intermediate in the synthesis of various pharmaceutical agents . Its protected form allows for selective deprotection and modification, which is essential for constructing the intricate molecular architecture of active pharmaceutical ingredients.

Carbohydrate-Based Drug Development

Due to its complex structure, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used in the development of carbohydrate-based drugs . These drugs play a significant role in targeting specific biological pathways and are used in the treatment of a wide range of diseases, including cancer and infectious diseases.

Research on Glycoconjugate Vaccines

This compound is utilized in the research and development of glycoconjugate vaccines . These vaccines work by linking a weak antigen to a strong antigen, thereby eliciting a more robust immune response. The compound’s ability to form stable glycosidic linkages is essential in this application.

Study of Carbohydrate-Protein Interactions

In biochemical research, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used to study carbohydrate-protein interactions . These interactions are fundamental to many biological processes, including cell signaling and immune response. The compound can be used to mimic the structure of natural carbohydrates in these interactions.

Material Science and Nanotechnology

The compound’s structural features make it suitable for applications in material science and nanotechnology . It can be used to modify surfaces or create carbohydrate-based materials with specific properties, such as biocompatibility or targeted drug delivery capabilities.

作用機序

The mechanism of action of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is not explicitly mentioned in the search results. However, it is known that the compound plays a crucial role in the assembly of glycoconjugates .

将来の方向性

The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates , it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)